Propyl[1-(1,3-thiazol-2-yl)ethyl]amine
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Overview
Description
Propyl[1-(1,3-thiazol-2-yl)ethyl]amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with propylamine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
Propyl[1-(1,3-thiazol-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated thiazole derivatives
Scientific Research Applications
Propyl[1-(1,3-thiazol-2-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Propyl[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Propyl[1-(1,3-thiazol-2-yl)ethyl]amine can be compared with other thiazole-containing compounds:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole moiety.
Tiazofurin: An anticancer drug that also contains a thiazole ring.
These compounds share the thiazole ring but differ in their substituents and overall structure, leading to unique biological activities and applications.
Properties
Molecular Formula |
C8H14N2S |
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Molecular Weight |
170.28 g/mol |
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C8H14N2S/c1-3-4-9-7(2)8-10-5-6-11-8/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
QZJNUSDLUALGRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=NC=CS1 |
Origin of Product |
United States |
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